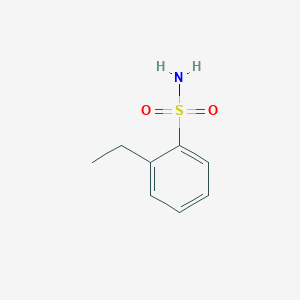

2-ethylbenzene-1-sulfonamide

Description

Contextualization within Sulfonamide Chemistry and Medicinal Applications

Sulfonamides, characterized by the -SO₂NH- functional group, first rose to prominence with the discovery of Prontosil, the first commercially available antibacterial agent. bohrium.com This groundbreaking discovery paved the way for the development of a vast library of "sulfa drugs" that have been instrumental in treating bacterial and fungal infections. bohrium.comscispace.com The versatility of the sulfonamide scaffold has allowed for its application to extend far beyond antimicrobial agents. bohrium.comscispace.com

Over the years, research has revealed the potential of sulfonamide derivatives in a multitude of therapeutic areas. They have been investigated for their roles as:

Anticancer agents bohrium.comscispace.com

Antiviral agents bohrium.com

Anti-inflammatory drugs scispace.com

Carbonic anhydrase inhibitors, with applications in conditions like glaucoma ajchem-b.comajchem-b.com

Antidiabetic medications ajchem-b.com

Therapies for Alzheimer's disease bohrium.comscispace.com

This broad spectrum of biological activity underscores the significance of the sulfonamide functional group in drug design and development. bohrium.com The ability to modify the structure of sulfonamides allows for the fine-tuning of their properties to target specific biological pathways, making them a continued focus of medicinal chemistry research. bohrium.comscispace.com

Overview of Current Research Landscape for 2-ethylbenzene-1-sulfonamide and Related Derivatives

Within this broader context, this compound represents a specific scaffold that is being explored for its own unique therapeutic potential. While research on this particular compound is more nascent compared to some of its more famous sulfonamide relatives, it is an active area of investigation.

The synthesis of this compound and its derivatives is a key focus of current research. researchgate.net Scientists are exploring various synthetic routes, including the use of chlorosulfonic acid for sulfonation, to produce these compounds efficiently. researchgate.net The structural characteristics of these molecules, particularly the ethyl group on the benzene (B151609) ring, are being studied to understand how they influence the compound's interaction with biological targets. mdpi.com

The primary area of interest for this compound and its derivatives lies in their potential as inhibitors of various enzymes. For instance, some ethylbenzene (B125841) compounds have been reported to have a role as COX-2 inhibitors, which are important in managing inflammation. researchgate.net The investigation into the biological activities of these compounds is ongoing, with researchers aiming to uncover new therapeutic applications.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 85-92-7 |

| Molecular Formula | C₈H₁₁NO₂S |

| Molecular Weight | 185.25 g/mol |

| Melting Point | 124 °C |

| SMILES | CCC1=CC=CC=C1S(=O)(=O)N |

The exploration of this compound and its derivatives is a testament to the enduring legacy and continued relevance of sulfonamide chemistry in the quest for new and effective medicines. As research progresses, a clearer picture of the specific therapeutic niches for these compounds will undoubtedly emerge.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-2-7-5-3-4-6-8(7)12(9,10)11/h3-6H,2H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMBWXBWFDHVLGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80576975 | |

| Record name | 2-Ethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80576975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85-92-7 | |

| Record name | 2-Ethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80576975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Ethylbenzene 1 Sulfonamide

Established Synthetic Routes for the 2-ethylbenzene-1-sulfonamide Scaffold

The construction of the this compound molecule relies on fundamental and well-documented reactions in organic chemistry. The primary approaches involve the sequential formation of the sulfonamide group and the introduction of the characteristic ethylbenzene (B125841) moiety.

Classical Sulfonamide Synthesis Approaches (e.g., via Sulfonyl Chlorides and Amines)

The most conventional and widely employed method for constructing the sulfonamide functional group is through the reaction of a sulfonyl chloride with an amine. wikipedia.orgthieme-connect.comresearchgate.netijarsct.co.inrsc.org This venerable reaction forms the cornerstone of sulfonamide synthesis due to its reliability and high yields. thieme-connect.com

The general mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the S-N bond. thieme-connect.comijarsct.co.in This reaction typically generates hydrogen chloride (HCl) as a byproduct, which is usually neutralized by the addition of a base, such as pyridine (B92270) or triethylamine (B128534), to drive the reaction to completion. wikipedia.orgresearchgate.net

For the specific synthesis of this compound, the process would entail the reaction of 2-ethylbenzenesulfonyl chloride with ammonia (B1221849) or an ammonium (B1175870) hydroxide (B78521) solution. The sulfonyl chloride acts as the electrophilic precursor, while ammonia provides the nucleophilic amino group to form the primary sulfonamide.

Key Reaction: R-SO₂Cl + 2 NH₃ → R-SO₂NH₂ + NH₄Cl

This classical approach is valued for its simplicity and effectiveness, making it a staple for producing a wide range of sulfonamide compounds, including simple aryl sulfonamides. wikipedia.orgthieme-connect.com However, it is noted that the sulfonyl chloride intermediates can be moisture-sensitive and their preparation may involve harsh reagents like chlorosulfonic acid. thieme-connect.comgoogle.com

Strategies for Introduction of the Ethylbenzene Moiety

A common industrial method for producing ethylbenzene is the Friedel-Crafts alkylation of benzene (B151609) with ethene, catalyzed by a Lewis acid like aluminum chloride (AlCl₃) in the presence of a promoter such as hydrogen chloride. quora.comresearchgate.net This electrophilic substitution reaction attaches the ethyl group to the aromatic ring. However, a significant drawback of Friedel-Crafts alkylation is the potential for polyalkylation, as the product, ethylbenzene, is more reactive than the starting material, benzene. quora.com

An alternative is Friedel-Crafts acylation, which is not prone to poly-substitution, followed by a reduction step to convert the acyl group to an alkyl group. libretexts.org

Once ethylbenzene is obtained, the sulfonyl group is typically introduced via chlorosulfonation, using chlorosulfonic acid (ClSO₃H). researchgate.netresearchgate.net This reaction places a chlorosulfonyl group (-SO₂Cl) onto the ring, primarily at the ortho and para positions due to the directing effect of the ethyl group. The resulting mixture of 2-ethylbenzenesulfonyl chloride and 4-ethylbenzenesulfonyl chloride must then be separated. The isolated 2-ethylbenzenesulfonyl chloride is then subjected to amination as described previously to yield the final product.

A representative synthetic sequence is outlined below:

Alkylation: Benzene reacts with ethene in the presence of a catalyst (e.g., AlCl₃/HCl) to form ethylbenzene. quora.comresearchgate.net

Chlorosulfonation: Ethylbenzene is treated with chlorosulfonic acid to produce a mixture of isomeric ethylbenzenesulfonyl chlorides. researchgate.netresearchgate.net

Amination: The separated 2-ethylbenzenesulfonyl chloride isomer reacts with ammonia to furnish this compound.

Synthesis of this compound Derivatives and Analogs

The this compound structure is a versatile platform for further chemical modification. Derivatives can be created by altering the aromatic ring, functionalizing the sulfonamide nitrogen, or by appending complex heterocyclic systems.

Modification of the Aromatic Ring System (e.g., Halogenation, Alkylation)

The aromatic ring of this compound is amenable to various electrophilic substitution reactions, allowing for the introduction of a range of functional groups. The directing effects of the existing substituents—the ortho, para-directing ethyl group and the meta-directing sulfonamide group—play a critical role in determining the position of the new substituent.

Standard aromatic modifications include:

Halogenation: Bromination or chlorination can be achieved using reagents like Br₂/FeBr₃ or Cl₂/FeCl₃. libretexts.org The synthesis of related bromo-benzenesulfonamide derivatives suggests that a brominated starting material can be carried through the sulfonamide synthesis sequence. smolecule.com

Nitration: The introduction of a nitro group (-NO₂) is accomplished with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). libretexts.org The nitro group can subsequently be reduced to an amino group, providing a handle for further functionalization. smolecule.com

Alkylation: Additional alkyl groups can be introduced via Friedel-Crafts alkylation, though this can be challenging on a deactivated ring and may lead to mixtures of products. libretexts.org

The specific isomer obtained depends on the reaction conditions and the sequence of synthetic steps. For example, brominating ethylbenzene first and then carrying out chlorosulfonation and amination would likely yield different isomers than if the order were reversed. libretexts.org

Derivatization at the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group (-SO₂NH₂) is a key site for derivatization, allowing for the synthesis of N-substituted analogs. The acidic N-H protons can be removed by a base, and the resulting anion can react with various electrophiles.

Common derivatization strategies include:

N-Alkylation: Reaction with alkyl halides in the presence of a base like potassium carbonate or triethylamine can introduce alkyl groups to the sulfonamide nitrogen. nih.gov

N-Acylation: Treatment with acyl chlorides or anhydrides in the presence of a base yields N-acylsulfonamides.

Reaction with Isocyanates: Sulfonamides can react with isocyanates to form sulfonylureas, a class of compounds with significant biological applications. ekb.eg

These modifications can significantly alter the chemical and physical properties of the parent molecule. The choice of base is critical for selective functionalization, especially in molecules with multiple reactive sites. nih.gov

Introduction of Heterocyclic Moieties (e.g., Pyrrolone, Quinazolinone, Isatin (B1672199), Benzothiazole, Azepane)

Attaching heterocyclic rings to the this compound scaffold is a powerful strategy for creating complex molecules with diverse properties. This can be achieved either by building the heterocycle onto the sulfonamide framework or by coupling a pre-formed heterocycle.

Pyrrolone: A method for synthesizing pyrrolone-substituted ethyl benzene sulfonamide derivatives has been reported. researchgate.net One approach involves a multi-step synthesis starting from a phenylethylamine derivative that is coupled with a pyrrolone precursor, followed by chlorosulfonation and amination to install the sulfonamide group. google.com Another strategy involves reacting a cyanoacetylhydrazone derivative of a benzenesulfonamide (B165840) with reagents like elemental sulfur and malononitrile (B47326) to construct thiophene (B33073) or pyridine rings, or with 2-chloroacetonitrile to form a substituted pyrrolidinone. tandfonline.com

Isatin: Isatin-sulfonamide hybrids have been synthesized by reacting isatin derivatives with a benzenesulfonamide containing a hydrazine (B178648) linker. nih.gov This condensation reaction, typically carried out under reflux in ethanol (B145695) with a catalytic amount of acetic acid, forms a Schiff base, linking the two moieties. nih.gov Further modifications, such as N-alkylation or N-benzylation of the isatin ring, can be performed to generate additional analogs. nih.gov

Other Heterocycles: The versatility of the sulfonamide group and its precursors allows for the synthesis of a wide range of heterocyclic derivatives.

Thiazole and Pyridine: Starting from a cyanoacetohydrazone of an N-alkylated benzenesulfonamide, various heterocyclic systems can be constructed. For example, reaction with elemental sulfur and ethyl cyanoacetate (B8463686) can yield a thiophene ring, while reaction with malononitrile can lead to pyridine derivatives. tandfonline.com

Aziridines: Intramolecular aziridination of unsaturated sulfonamides, catalyzed by ruthenium porphyrin complexes, can produce bicyclic aziridines. acs.org

Pyrrolidines and Piperidines: The intramolecular cyclization of allyl sulfonamides is a straightforward method for obtaining nitrogen-containing heterocycles like pyrrolidines. benthamscience.com A patent describes the reaction of alkyl-4-halophenylsulfonates with amines such as piperidine (B6355638) and pyrrolidine (B122466) to form the corresponding sulfonamide derivatives. google.com

The synthesis of these complex derivatives showcases the utility of this compound as a building block for creating novel chemical structures.

Novel Synthetic Strategies and Green Chemistry Approaches

The synthesis of sulfonamides, a cornerstone of medicinal and industrial chemistry, is continually evolving towards more efficient and environmentally responsible methods. While traditional syntheses often rely on the reaction of sulfonyl chlorides with amines in the presence of organic bases, contemporary research emphasizes novel strategies and green chemistry principles that offer improved yields, reduced waste, and safer reaction conditions.

Several modern approaches, though not yet documented specifically for this compound, are highly applicable for its synthesis. These green strategies focus on minimizing the use of hazardous solvents and reagents. One prominent method involves conducting the sulfonylation reaction in aqueous media. This approach eliminates the need for volatile organic solvents and often uses equimolar amounts of the amine and sulfonyl chloride, with product isolation simplified to filtration after pH adjustment. rsc.org Such a method could be adapted for the reaction of 2-ethylbenzene-1-sulfonyl chloride with ammonia in water, representing a significant green improvement.

Flow chemistry offers another advanced synthetic route, providing rapid, scalable, and safe preparation of sulfonamides. By utilizing meso-reactor systems, reactions can be precisely controlled, minimizing waste and often allowing for the direct synthesis of pure compounds without extensive purification. The synthesis of this compound could be streamlined in a flow reactor, potentially from 2-ethylbenzene via chlorosulfonation followed by immediate amination in a continuous process.

Catalytic methods are also at the forefront of novel sulfonamide synthesis. The use of transition metal catalysts, such as palladium or copper, enables cross-coupling reactions to form the S-N bond under milder conditions. google.com For instance, methods involving the coupling of sodium sulfinates with nitroarenes in water offer a sustainable pathway that avoids the use of highly reactive sulfonyl chlorides. acs.org Applying this to the target molecule would involve reacting sodium 2-ethylbenzenesulfinate with an appropriate amino-group source.

Mechanochemistry, or solvent-free synthesis, presents a compelling green alternative. mdpi.com This solid-state approach, mediated by grinding or milling, can lead to quantitative yields without the need for any solvent, drastically reducing the environmental impact of the synthesis. mdpi.com The synthesis of this compound could potentially be achieved by milling 2-ethylbenzene-1-sulfonyl chloride with a solid source of ammonia.

These innovative strategies, summarized below, represent the modern frontier of sulfonamide synthesis and are directly relevant to developing improved production methods for this compound.

| Synthetic Strategy | Key Principles & Advantages | Potential Application for this compound |

| Aqueous Synthesis | Uses water as a solvent, avoids organic bases, simple filtration-based workup. rsc.org | Reaction of 2-ethylbenzene-1-sulfonyl chloride with aqueous ammonia. |

| Flow Chemistry | Rapid and scalable synthesis, enhanced safety and control, waste minimization. | Continuous flow chlorosulfonation of ethylbenzene followed by amination. |

| Catalytic Coupling | Milder reaction conditions, use of stable precursors like sulfinates. google.comacs.org | Palladium or copper-catalyzed coupling of sodium 2-ethylbenzenesulfinate. |

| Mechanochemistry | Solvent-free reaction conditions, high efficiency, reduced waste. mdpi.com | Solid-state reaction of 2-ethylbenzene-1-sulfonyl chloride with an ammonia source. |

Analytical Methodologies for Synthetic Characterization

The unambiguous identification and characterization of this compound after synthesis are crucial. This is achieved through a combination of spectroscopic and crystallographic techniques, each providing unique insights into the molecule's structure and purity.

Spectroscopic Analysis (e.g., FTIR, UV-Vis, Mass Spectrometry, NMR)

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands for the sulfonamide group, the aromatic ring, and the ethyl substituent. The key vibrations for the sulfonamide moiety are the asymmetric and symmetric S=O stretching bands. researchgate.net

Predicted FTIR Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference/Analogy |

|---|---|---|---|

| 3350-3250 | N-H stretching | Primary Sulfonamide (-SO₂NH₂) | General Sulfonamide Data nih.gov |

| 3080-3030 | C-H stretching | Aromatic C-H | Ethylbenzene Spectrum docbrown.info |

| 2975-2845 | C-H stretching | Alkyl C-H (ethyl group) | Ethylbenzene Spectrum docbrown.info |

| ~1600, ~1500 | C=C stretching | Aromatic Ring | Ethylbenzene Spectrum docbrown.info |

| 1350-1310 | Asymmetric SO₂ stretching | Sulfonamide (-SO₂NH₂) | General Sulfonamide Data researchgate.net |

| 1170-1150 | Symmetric SO₂ stretching | Sulfonamide (-SO₂NH₂) | General Sulfonamide Data researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts are influenced by the electronic environment of each nucleus. The spectrum for this compound can be predicted based on data from analogs like 2-methylbenzene-1-sulfonamide. chemicalbook.com

Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference/Analogy |

|---|---|---|---|---|

| ~8.0 | d | 1H | Ar-H (proton ortho to -SO₂NH₂) | 2-Methylbenzene-1-sulfonamide chemicalbook.com |

| ~7.5-7.6 | m | 2H | Ar-H | 2-Methylbenzene-1-sulfonamide chemicalbook.com |

| ~7.3-7.4 | m | 1H | Ar-H | 2-Methylbenzene-1-sulfonamide chemicalbook.com |

| ~4.9 | s (broad) | 2H | -SO₂NH₂ | General Sulfonamide Data |

| ~2.9 | q | 2H | -CH₂- | Ethylbenzene Data |

Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Reference/Analogy |

|---|---|---|

| ~141 | Ar-C (C-SO₂NH₂) | 2-Methylbenzene-1-sulfonamide chemicalbook.com |

| ~138 | Ar-C (C-CH₂CH₃) | 2-Methylbenzene-1-sulfonamide chemicalbook.com |

| ~132 | Ar-CH | 2-Methylbenzene-1-sulfonamide chemicalbook.com |

| ~131 | Ar-CH | 2-Methylbenzene-1-sulfonamide chemicalbook.com |

| ~128 | Ar-CH | 2-Methylbenzene-1-sulfonamide chemicalbook.com |

| ~126 | Ar-CH | 2-Methylbenzene-1-sulfonamide chemicalbook.com |

| ~26 | -CH₂- | Ethylbenzene Data |

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and fragmentation pattern of a compound. For this compound (Molecular Weight: 185.24 g/mol ), the molecular ion peak [M]⁺ would be observed at m/z 185. epa.gov Key fragmentation would likely involve the loss of the ethyl group and rearrangements of the benzenesulfonamide core.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Ion Fragment | Description | Reference/Analogy |

|---|---|---|---|

| 185 | [C₈H₁₁NO₂S]⁺ | Molecular Ion (M⁺) | Calculated MW epa.gov |

| 156 | [C₆H₆NO₂S]⁺ | Loss of ethyl group (-C₂H₅) | Ethylbenzene MS docbrown.info |

| 91 | [C₇H₇]⁺ | Tropylium ion (from rearrangement) | Ethylbenzene MS docbrown.info |

X-ray Crystallography

X-ray crystallography provides definitive proof of structure by determining the precise spatial arrangement of atoms in a crystal lattice. While the specific crystal structure of this compound has not been publicly reported, analysis of related sulfonamide structures reveals common structural motifs. nih.govresearchgate.netnih.gov

Typically, sulfonamides engage in extensive intermolecular hydrogen bonding. In primary sulfonamides like this compound, the N-H protons of the sulfonamide group act as hydrogen bond donors, while the sulfonyl oxygens act as acceptors. This often leads to the formation of dimeric or polymeric structures in the solid state. For example, crystal structures of related benzenesulfonamides show the formation of cyclic dimers through N-H···O=S hydrogen bonds. nih.govnih.gov

The ethyl group at the 2-position will influence the crystal packing. Its non-polar nature and steric bulk will likely direct the formation of hydrophobic pockets or layers within the crystal lattice, interspersed with the hydrogen-bonded hydrophilic networks of the sulfonamide groups. The planarity of the benzene ring will facilitate π-π stacking interactions between adjacent molecules, further stabilizing the crystal structure.

Analysis of a closely related compound, N-[2-chloro-2-(silatranyl)ethyl]-4-nitro-benzenesulfonamide, reveals a crystal lattice formed by cyclic dimers with intermolecular hydrogen bonds, a feature highly anticipated for this compound. nih.gov

General Crystallographic Parameters (based on related sulfonamides)

| Parameter | Expected Value/System | Significance | Reference/Analogy |

|---|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Describes the basic crystal shape | Analogous Sulfonamides |

| Space Group | e.g., P2₁/c, Pbca | Defines the symmetry elements within the unit cell | Analogous Sulfonamides |

Biological Activity Profiling of 2 Ethylbenzene 1 Sulfonamide and Its Derivatives

Antimicrobial and Antibacterial Potency

Sulfonamide derivatives are a class of synthetic compounds recognized for their broad-spectrum antimicrobial properties. researchgate.net Their primary mechanism of action is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. ontosight.ainih.govdrugbank.com By mimicking the natural substrate, para-aminobenzoic acid (PABA), these compounds block folate production, which is crucial for bacterial DNA synthesis and growth, leading to a bacteriostatic effect. ontosight.aidrugbank.com This class of drugs has demonstrated effectiveness against a variety of pathogenic bacteria. ekb.eg

Spectrum of Activity against Bacterial Strains (Gram-positive, Gram-negative)

Sulfonamides exhibit a wide spectrum of activity, proving effective against numerous Gram-positive and many Gram-negative bacteria. drugbank.comncats.io However, the susceptibility can vary significantly among different bacterial species. nih.gov Generally, they are effective against organisms that must synthesize their own folic acid. nih.gov

Notable susceptible Gram-negative bacteria include species such as Escherichia coli, Klebsiella species, and Salmonella species. nih.gov In contrast, some Gram-negative bacteria, such as Pseudomonas aeruginosa and Serratia species, often show resistance. nih.gov

Table 1: Spectrum of Bacterial Activity for Sulfonamide Derivatives Click on the headers to sort the data.

| Gram Staining | Bacterial Species | Susceptibility | Citation |

| Gram-Negative | Escherichia coli | Susceptible | nih.gov |

| Gram-Negative | Klebsiella pneumoniae | Susceptible | nih.govtandfonline.com |

| Gram-Negative | Salmonella spp. | Susceptible | nih.gov |

| Gram-Negative | Pseudomonas aeruginosa | Resistant | nih.gov |

| Gram-Negative | Serratia spp. | Resistant | nih.gov |

| Gram-Positive | General Strains | Susceptible | drugbank.comncats.io |

Investigations into Bacterial Resistance Mechanisms

The widespread use of sulfonamides has led to the emergence of significant bacterial resistance. nih.gov The primary mechanisms of resistance involve genetic modifications that alter the drug's target enzyme, dihydropteroate synthase (DHPS). nih.govnih.gov

One common mechanism is the occurrence of mutations in the bacterial folP gene, which encodes for DHPS. nih.govnih.gov These mutations can result in an altered enzyme structure that shows reduced affinity for sulfonamide drugs while maintaining its function with the natural substrate, PABA. nih.gov

A more prevalent mechanism, particularly in Gram-negative enteric bacteria, is the acquisition of foreign resistance genes via horizontal gene transfer, often carried on plasmids. nih.govnih.gov The most well-documented of these are the sul1 and sul2 genes. nih.govmdpi.com These genes encode for alternative, drug-resistant variants of the DHPS enzyme that are highly insensitive to sulfonamides but bind PABA effectively, allowing the bacteria to bypass the inhibitory effects of the drug and continue folic acid synthesis. nih.gov

Antineoplastic and Anticancer Investigations

Derivatives of sulfonamides have been a focus of anticancer research due to their diverse biological activities, including the ability to induce apoptosis and inhibit cell proliferation. smolecule.comnih.gov Research has shown that incorporating a sulfonamide moiety into different molecular frameworks can enhance interactions with cancer-related targets.

Cytotoxicity and Antiproliferative Studies

Numerous studies have demonstrated the cytotoxic effects of sulfonamide derivatives against various cancer cell lines. nih.gov The antiproliferative activity is often quantified by the IC50 value, which represents the concentration of a compound required to inhibit cell viability by 50%. For instance, certain novel heterocyclic sulfonamides have shown potent activity against the human breast cancer cell line MCF-7, with some compounds exhibiting greater potency than the reference drug Methotrexate. tandfonline.com Similarly, derivatives of 5-Cyano-2-methylbenzene-1-sulfonamide demonstrated significant cytotoxicity against breast (MCF-7) and lung (A549) cancer cell lines, with IC50 values in the micromolar range. Studies on other derivatives have shown they can significantly reduce cell proliferation in human hepatocellular (HepG2), breast (MCF-7), and colon (Colo-205) cancer cells. nih.gov This reduction in proliferation is often linked to the induction of apoptosis through the activation of pro-apoptotic genes like caspases. nih.gov

Targeting Specific Cancer Cell Lines

The anticancer potential of sulfonamide derivatives has been evaluated against a panel of specific human cancer cell lines. nih.gov These investigations help to identify compounds with selective activity and to understand their potential therapeutic applications.

Commonly studied cell lines include:

MCF-7: A hormone-responsive breast cancer cell line. tandfonline.comnih.gov

A549: A human lung carcinoma cell line.

HeLa: A human cervical cancer cell line. mdpi.com

HepG2: A human liver cancer cell line. nih.gov

Colo-205: A human colon cancer cell line. nih.gov

T47D: A human breast cancer cell line. tandfonline.com

Table 2: Cytotoxicity (IC50) of Selected Sulfonamide Derivatives Against Cancer Cell Lines Click on the headers to sort the data.

| Compound Derivative Type | Cancer Cell Line | IC50 (µM) | Citation |

| Naphthyl-substituted Dihydropyridine | HeLa | 53.47 | mdpi.com |

| Naphthyl-substituted Dihydropyridine | MCF-7 | 38.71 | mdpi.com |

| Methoxy-hydroxy-substituted Dihydropyridine | HeLa | 57.03 | mdpi.com |

| Benzyl-substituted Dihydropyridine | HeLa | 69.47 | mdpi.com |

| Heterocyclic Sulfonamide (Compound 8) | MCF-7 | 9.8 (µg/mL) | tandfonline.com |

| Heterocyclic Sulfonamide (Compound 5) | MCF-7 | 10.2 (µg/mL) | tandfonline.com |

| Heterocyclic Sulfonamide (Compound 11) | MCF-7 | 11.8 (µg/mL) | tandfonline.com |

| Betulin Sulfonamide (13b) | MCF-7 | ~8-14 | nih.gov |

| Betulin Sulfonamide (15b) | MCF-7 | ~8-14 | nih.gov |

Enzyme Inhibitory Activities

The biological effects of 2-ethylbenzene-1-sulfonamide and its derivatives are often rooted in their ability to inhibit specific enzymes. Beyond the previously mentioned dihydropteroate synthase (DHPS) crucial for their antibacterial action, these compounds are widely recognized as potent inhibitors of carbonic anhydrases (CAs). semanticscholar.org

Carbonic anhydrases are a superfamily of metalloenzymes that play a critical role in various physiological processes, including pH regulation, by catalyzing the reversible hydration of carbon dioxide. semanticscholar.orgnih.gov Several isoforms of human carbonic anhydrase (hCA) have been identified as therapeutic targets for various diseases. For example, tumor-associated isoforms like hCA IX and hCA XII are implicated in cancer progression. semanticscholar.orgnih.gov

Studies on 4-(2-(2-substituted-thio-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide derivatives revealed potent inhibitory action against several hCA isoforms. semanticscholar.org These compounds displayed varying degrees of selectivity, with some showing strong inhibition of hCA II, hCA IX, and hCA XII. semanticscholar.org For instance, certain derivatives were more potent inhibitors of hCA II than the standard inhibitor acetazolamide (B1664987) (AAZ). semanticscholar.org Similarly, pyridinium-containing sulfonamides have been shown to be highly selective inhibitors of tumor-associated CA isoforms IX and XII over cytosolic isoforms I and II. nih.gov

Table 3: Enzyme Inhibition Constants (K_I) of Quinazolinone-Benzenesulfonamide Derivatives Against Human Carbonic Anhydrase (hCA) Isoforms Click on the headers to sort the data.

| Compound | hCA I (K_I, nM) | hCA II (K_I, nM) | hCA IX (K_I, nM) | hCA XII (K_I, nM) | Citation |

| 2 | 350.5 | 6.4 | 7.1 | 3.1 | semanticscholar.org |

| 3 | 225.4 | 8.8 | 9.3 | 4.5 | semanticscholar.org |

| 4 | 188.9 | 14.2 | 11.2 | 8.8 | semanticscholar.org |

| 8 | 740.2 | 66.5 | 33.5 | 11.6 | semanticscholar.org |

| 9 | 625.3 | 75.4 | 42.1 | 15.3 | semanticscholar.org |

| 12 | 57.8 | 12.1 | 8.9 | 20.2 | semanticscholar.org |

| AAZ (Standard) | 250.0 | 12.0 | 25.0 | 5.7 | semanticscholar.org |

Carbonic Anhydrase Inhibition (hCA I, II, IX, XII)

Derivatives of this compound have been investigated for their inhibitory effects on several human carbonic anhydrase (hCA) isoforms. mdpi.com Carbonic anhydrases are zinc-containing metalloenzymes that play a crucial role in numerous physiological processes. mdpi.com

New sulfonamide derivatives synthesized from amino-containing aromatic sulfonamides have shown varied inhibition constants (Kis) against different hCA isoforms. For hCA I, the inhibition constants ranged from 49 to over 10,000 nM. mdpi.com The physiologically significant hCA II was notably inhibited by many of these derivatives, with Kis values between 2.4 and 4515 nM. mdpi.com Furthermore, the tumor-associated isoforms hCA IX and hCA XII were also inhibited, with Kis ranging from 9.7 to 7766 nM and 14 to 316 nM, respectively. mdpi.com

Specifically, 2-amino-5-ethylbenzene-1-sulfonamide (B13962345) has been identified as a potential inhibitor of carbonic anhydrase, affecting processes like pH regulation and ion transport. The structural characteristics of these compounds, including the sulfonamide group, are key to their interaction with the zinc ion in the active site of the enzyme. mdpi.comresearchgate.net

A series of chromene-based sulfonamides demonstrated inhibitory activity against hCA I, II, IX, and XII. mdpi.com The inhibition constants (Ki) for hCA I were in the range of 213.7 to 5314 nM. mdpi.com For hCA IX, the Ki values ranged from 16.6 to 3285 nM. mdpi.com

Another study on benzene- and 2,3,5,6-tetrafluorobenzenesulfonamides, synthesized via click chemistry, showed them to be medium potency inhibitors of cytosolic hCA I and II, with inhibition constants between 41.5 and 1500 nM for hCA I and 30.1 to 755 nM for hCA II. nih.gov These compounds were found to be potent inhibitors of the tumor-associated isoforms hCA IX and XII, with inhibition constants in the low nanomolar to subnanomolar range. nih.gov

The following table summarizes the inhibitory activity of selected sulfonamide derivatives against various carbonic anhydrase isoforms.

| Compound/Derivative Class | hCA I (Ki) | hCA II (Ki) | hCA IX (Ki) | hCA XII (Ki) | Reference |

| Amino-sulfonamide Derivatives | 49 to >10,000 nM | 2.4 to 4515 nM | 9.7 to 7766 nM | 14 to 316 nM | mdpi.com |

| Chromene-based Sulfonamides | 213.7 to 5314 nM | - | 16.6 to 3285 nM | - | mdpi.com |

| Benzene- and Tetrafluorobenzenesulfonamides | 41.5 to 1500 nM | 30.1 to 755 nM | 1.5 to 38.9 nM | 0.8 to 12.4 nM | nih.gov |

Cyclooxygenase (COX) Inhibition (e.g., COX-2)

Ethylbenzene (B125841) compounds have been reported to act as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. researchgate.net The inclusion of a p-benzenesulfonamide moiety in certain heterocyclic compounds, such as quinazolinones, has been shown to confer specific COX-2 inhibitory activity. researchgate.net

A study on novel 3-phenyl-2-[(E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-one derivatives with a para-sulfonamide group revealed their potential as COX-2 inhibitors. researchgate.net One of the synthesized compounds, 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide, demonstrated a maximum COX-2 inhibition of 47.1% at a concentration of 20 μM. researchgate.net

The anti-inflammatory effects of some sulfonamide derivatives are attributed to their ability to inhibit COX enzymes. nih.govresearchgate.net For instance, certain cyclic imides bearing a 3-benzenesulfonamide fragment were identified as potent COX-2 inhibitors with IC50 values in the range of 0.15–0.90 μM. nih.gov

The table below presents the COX-2 inhibitory activity of a representative sulfonamide derivative.

| Compound | Concentration | % COX-2 Inhibition | Reference |

| 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide | 20 μM | 47.1% | researchgate.net |

Aromatase Enzyme Inhibition

Aromatase, a key enzyme in estrogen biosynthesis, is a target in the treatment of estrogen receptor-positive breast cancer. nih.govwikipedia.org Novel sulfonanilide analogues have been synthesized and evaluated for their ability to suppress aromatase activity. nih.gov Research has shown that these compounds can decrease aromatase enzyme activity in a dose- and time-dependent manner in breast cancer cells. nih.gov Importantly, this suppression of aromatase activity and transcription was found to be independent of COX-2 inhibition. nih.gov

Another study focused on resveratrol-based sulfonates and sulfonamides as aromatase inhibitors. mdpi.com The results indicated that sulfonate derivatives were generally more effective inhibitors than their sulfonamide counterparts, with some compounds exhibiting IC50 values in the low micromolar range. mdpi.com The study suggested that electronic and lipophilic properties play a significant role in the biological activity of these compounds. mdpi.com

The following table displays the aromatase inhibitory potential of a class of sulfonamide derivatives.

| Compound Class | Activity | Mechanism | Reference |

| Sulfonanilide Analogues | Suppress aromatase activity and transcription | Independent of COX-2 inhibition | nih.gov |

| Resveratrol-based Sulfonamides | Aromatase inhibition (less potent than sulfonates) | Structure-activity relationships suggest lipophilicity is key | mdpi.com |

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical tyrosine kinase receptor involved in angiogenesis, a process essential for tumor growth. mdpi.comconsensus.app Consequently, inhibiting VEGFR-2 is a key strategy in developing anti-cancer therapies. mdpi.com Benzenesulfonamide (B165840) moieties have been incorporated into various molecular scaffolds to create potent VEGFR-2 inhibitors. nih.gov

Two series of novel benzo[g]quinazoline (B13665071) derivatives bearing a benzenesulfonamide moiety were synthesized and evaluated for their VEGFR-2 inhibitory activity. nih.gov Several of these compounds showed excellent inhibitory activity, with IC50 values ranging from 0.64 to 1.04 µM. nih.gov

Isatin-based sulfonamides have also been designed as potential dual inhibitors of VEGFR-2 and carbonic anhydrase. nih.gov While they showed potent VEGFR-2 inhibition with IC50 values from 23.10 to 63.40 nM, they did not inhibit the tested carbonic anhydrase isoforms. nih.gov

The table below summarizes the VEGFR-2 inhibitory activity of different classes of sulfonamide derivatives.

| Derivative Class | VEGFR-2 IC50 | Reference |

| Benzo[g]quinazolin-benzenesulfonamides | 0.64 to 1.04 µM | nih.gov |

| Isatin-based sulfonamides | 23.10 to 63.40 nM | nih.gov |

| Quinazoline-benzenesulfonamide | 0.34 µM | mdpi.com |

Other Pharmacological Activities

Anti-inflammatory Effects

In addition to enzyme inhibition, derivatives of this compound exhibit other pharmacological activities. Several benzenesulfonamide derivatives have demonstrated significant in vivo anti-inflammatory activity. nih.gov

In a study investigating new benzenesulfonamide derivatives with carboxamide functionality, all tested compounds showed a notable inhibition of inflammation, ranging from 89.38% to 94.69% in a carrageenan-induced rat paw edema model at 1 hour. nih.gov The most active compounds demonstrated an inhibition of 94.69% at the first hour. nih.gov

The anti-inflammatory properties of some sulfonamides are linked to their ability to inhibit COX enzymes. nih.govresearchgate.net Certain sulfonamide derivatives have been found to possess anti-inflammatory effects. ontosight.aiontosight.ai For instance, N-hydroxy sulfonamide analogues have shown anti-inflammatory effects. nih.gov

The table below highlights the anti-inflammatory activity of benzenesulfonamide derivatives.

| Compound Class | Time | % Inhibition of Inflammation | Reference |

| Benzenesulfonamide-carboxamides | 1 hour | 89.38% - 94.69% | nih.gov |

| Pyrazoline-benzenesulfonamides | 3 and 5 hours | More active than celecoxib | nih.gov |

Anticonvulsant Potency

Sulfonamide derivatives have also been explored for their potential as anticonvulsant agents. nih.gov A series of 4-thiazolidinones containing a sulfonamide group were synthesized and tested for their anticonvulsant activity. nih.gov Many of these compounds showed significant activity in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. nih.gov

The anticonvulsant effects of sulfonamide carbonic anhydrase inhibitors are thought to be due to the hyperpolarization of neurons and enhancement of GABA-ergic transmission. ptfarm.pl Molecular hybrids of 1,4-dihydropyridines and sulfanilamide (B372717) have been investigated with the expectation of enhanced anticonvulsant activity. ptfarm.pl Some of these synthesized compounds showed good anticonvulsant activity against pentylenetetrazole-induced convulsions. ptfarm.pl

The table below provides an overview of the anticonvulsant potential of sulfonamide derivatives.

| Derivative Class | Seizure Model | Activity | Reference |

| 4-Thiazolidinone-sulfonamides | MES and scPTZ | Significant activity, some considered leads for further investigation | nih.gov |

| 1,4-Dihydropyridine-sulfanilamide hybrids | Pentylenetetrazole-induced convulsions | Good anticonvulsant activity | ptfarm.pl |

Antiviral Applications

While direct antiviral studies on this compound are not extensively documented in publicly available research, the broader class of benzenesulfonamide derivatives has been the subject of significant investigation for its antiviral properties. These compounds have shown promise against a variety of viruses, most notably the Human Immunodeficiency Virus (HIV) and influenza viruses. The sulfonamide moiety is a key structural feature in several established and experimental antiviral drugs. rsc.org

Research into benzenesulfonamide derivatives has identified compounds with potent activity against HIV-1. For instance, a series of phenylalanine derivatives incorporating a benzenesulfonamide terminal moiety were designed as HIV-1 capsid (CA) inhibitors. These compounds interfere with the function of the viral capsid protein, which is crucial for multiple stages of the HIV-1 replication cycle. One of the synthesized derivatives, 11l , demonstrated significantly improved anti-HIV-1 activity compared to the reference inhibitor PF-74. Current time information in Bangalore, IN. In a different approach, oxazole-benzenesulfonamide derivatives were found to inhibit the interaction between HIV-1 reverse transcriptase (RT) and the cellular protein eEF1A, which is essential for viral replication. researchgate.net This novel mechanism of action highlights the versatility of the benzenesulfonamide scaffold in developing new anti-HIV agents. researchgate.net

The influenza virus, another major global health concern, has also been a target for benzenesulfonamide derivatives. A study identified a tertiary aryl sulfonamide, 2,5-dichloro-N-ethyl-N-(o-tolyl)-benzenesulfonamide , as a potent inhibitor of influenza A virus entry and replication. This compound was shown to target the viral hemagglutinin (HA) protein, preventing the fusion of the virus with the host cell membrane. Notably, it was effective against multiple influenza A subtypes, including H1N1, H5N1, and H3N2. nih.gov Further research into heteroaromatic-based benzenesulfonamide derivatives identified potent inhibitors of the M2 proton channel of the H5N1 influenza A virus. One derivative, compound 11k , exhibited excellent antiviral activity, comparable to the established drug amantadine. nih.gov

The following table summarizes the antiviral activity of selected benzenesulfonamide derivatives.

| Compound/Derivative Class | Virus | Target/Mechanism | Key Findings |

| Phenylalanine derivatives with benzenesulfonamide | HIV-1 | Capsid (CA) protein inhibitor | Compound 11l showed 5.78-fold better anti-HIV-1 activity than the reference compound PF-74. Current time information in Bangalore, IN. |

| Oxazole-benzenesulfonamides | HIV-1 | Inhibits interaction between reverse transcriptase (RT) and cellular eEF1A | Compounds C7, C8, and C9 dose-dependently inhibited the HIV-1 RT-eEF1A interaction and viral replication. researchgate.net |

| 2,5-dichloro-N-ethyl-N-(o-tolyl)-benzenesulfonamide | Influenza A (H1N1, H5N1, H3N2) | Hemagglutinin (HA) protein inhibitor | Reduced viral titers by a minimum of four logs against all three tested subtypes. nih.gov |

| Heteroaromatic-based benzenesulfonamides | Influenza A (H5N1) | M2 proton channel inhibitor | Compound 11k exhibited an EC50 value of 0.47 μM, comparable to amantadine. nih.gov |

Hypoglycemic and Insulin-Releasing Properties

Specific studies on the hypoglycemic and insulin-releasing properties of this compound are limited in the available scientific literature. However, the benzenesulfonamide scaffold is a well-established pharmacophore in the development of antidiabetic agents, most notably the sulfonylurea class of drugs, which are known to stimulate insulin (B600854) release from pancreatic β-cells. nih.govsemanticscholar.org Research has continued to explore novel benzenesulfonamide derivatives for their potential to manage diabetes mellitus.

A study focused on the synthesis and evaluation of a series of novel N-(4-phenylthiazol-2-yl)benzenesulfonamide derivatives for their antidiabetic activities in a streptozotocin-induced diabetic rat model. Several of the synthesized compounds demonstrated significant hypoglycemic effects when compared to the standard drug, glibenclamide. researchgate.netnih.gov For example, compounds 12 and 13 from this series showed a notable reduction in blood glucose levels. nih.gov This suggests that the benzenesulfonamide moiety can serve as a foundation for developing new oral hypoglycemic agents. nih.gov

Further investigations into other classes of benzenesulfonamide derivatives have also yielded promising results. A series of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives were synthesized and evaluated for their in vivo antidiabetic activity. Several of these compounds significantly lowered plasma glucose levels in a non-insulin-dependent diabetes mellitus rat model. ed.ac.uk In another study, novel thiazolidin-4-one benzenesulfonamide hybrids were designed as Peroxisome Proliferator-Activated Receptor γ (PPARγ) agonists. Compounds 9i and 10d from this series not only showed good PPARγ activation but also improved insulin secretion and demonstrated significant antidiabetic effects in rats. lincoln.ac.uk The mechanism of action for some benzenesulfonamide derivatives has been linked to the stimulation of insulin release from pancreatic islets, similar to sulfonylureas. nih.govnih.gov

The table below presents the hypoglycemic activity of selected benzenesulfonamide derivatives.

| Compound/Derivative Class | Animal Model | Key Findings |

| N-(4-phenylthiazol-2-yl)benzenesulfonamides | Streptozotocin-induced diabetic rats | Compounds 12 and 13 showed a significant reduction in blood glucose levels at a dose of 100 mg/kg. nih.gov |

| N-(6-Substituted-1,3-benzothiazol-2-yl)benzenesulfonamides | Non-insulin-dependent diabetes mellitus rat model | Several derivatives demonstrated significant lowering of plasma glucose levels. ed.ac.uk |

| Thiazolidin-4-one benzenesulfonamide hybrids | Streptozotocin-induced diabetic rats | Compounds 9i and 10d improved insulin secretion and exhibited significant antidiabetic effects at a dose of 36 mg/kg. lincoln.ac.uk |

| Sulfonylurea derivatives with benzenesulfonamide groups | Isolated rat pancreatic islets | Some compounds exhibited high potency in stimulating insulin release. nih.gov |

Mechanistic Elucidation of 2 Ethylbenzene 1 Sulfonamide Bioactivity

Dihydropteroate (B1496061) Synthase (DHPS) Inhibition Pathway

The primary proposed mechanism of antibacterial action for sulfonamide compounds is the inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folate synthesis pathway. bindingdb.orgresearchgate.net This pathway is essential for the de novo synthesis of folate, which bacteria require for survival, growth, and replication. smolecule.com Unlike bacteria, mammals obtain folate through their diet, which accounts for the selective toxicity of sulfonamides towards bacterial cells. researchgate.net

While no specific studies on 2-ethylbenzene-1-sulfonamide's effect on DHPS are currently available, its structural classification as a sulfonamide suggests it would likely follow this inhibitory pathway.

Competitive Antagonism with p-Aminobenzoic Acid (PABA)

Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a natural substrate for the DHPS enzyme. ucc.edu.gh This structural mimicry allows them to act as competitive antagonists, binding to the active site of DHPS and thereby preventing PABA from binding. smolecule.com This competitive inhibition is a hallmark of the sulfonamide class of antibacterials. researchgate.net The enzyme is unable to catalyze the condensation of the sulfonamide with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP), which effectively halts the metabolic pathway. biorxiv.org

Specific research detailing the competitive antagonism between this compound and PABA has not been identified. However, based on its core sulfonamide structure, it is hypothesized to function in this manner.

Impact on Bacterial Folic Acid Synthesis and DNA Replication

By inhibiting DHPS, sulfonamides block the synthesis of dihydropteroic acid, a precursor to dihydrofolic acid and subsequently tetrahydrofolic acid. biorxiv.orgnih.gov Tetrahydrofolic acid is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA and RNA. smolecule.combiorxiv.org The depletion of the folate pool ultimately disrupts DNA replication and repair, leading to a bacteriostatic effect where bacterial growth and cell division are inhibited. researchgate.net

There is no direct evidence or research available that specifically outlines the impact of this compound on bacterial folic acid synthesis and DNA replication. The described effects are based on the established mechanism of the sulfonamide drug class.

Molecular Interactions with Target Enzymes and Receptors

The interaction of sulfonamides with their target enzymes is a key determinant of their biological activity. These interactions are often studied through enzyme kinetics and binding affinity analyses.

Enzyme Inhibition Kinetics

Enzyme inhibition kinetics for sulfonamides are typically characterized by parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). These values provide a quantitative measure of an inhibitor's potency. For many sulfonamide derivatives targeting enzymes like carbonic anhydrase, these values are in the nanomolar to micromolar range. smolecule.com

However, a review of available scientific literature reveals no specific enzyme inhibition kinetic data for this compound against DHPS or other enzymes.

Table 1: Enzyme Inhibition Kinetic Data for this compound

| Enzyme | Inhibition Constant (Ki) | IC50 | Source |

| Dihydropteroate Synthase (DHPS) | Data not available | Data not available | N/A |

| Carbonic Anhydrase | Data not available | Data not available | N/A |

| Other | Data not available | Data not available | N/A |

Binding Affinity Studies

Binding affinity studies, often conducted using techniques like molecular docking, surface plasmon resonance, or isothermal titration calorimetry, elucidate the strength and nature of the interaction between a ligand and its target protein. nih.govnih.govnih.gov Molecular docking studies of various sulfonamide derivatives with DHPS have been performed to understand their binding modes. researchgate.netresearchgate.net These studies often highlight the importance of hydrogen bonds and other non-covalent interactions in the binding of the sulfonamide to the enzyme's active site. researchgate.net

Specific binding affinity studies for this compound are not present in the available literature. Computational modeling could potentially predict its binding affinity, but such studies have not been published.

Table 2: Binding Affinity Data for this compound

| Target Enzyme/Receptor | Binding Affinity (Kd) | Thermodynamic Parameters (ΔH, ΔS) | Source |

| Dihydropteroate Synthase (DHPS) | Data not available | Data not available | N/A |

| Carbonic Anhydrase | Data not available | Data not available | N/A |

| Other | Data not available | Data not available | N/A |

Cellular and Molecular Pathways Modulated by this compound

Beyond the primary target of DHPS, sulfonamides have the potential to modulate other cellular and molecular pathways. However, research into these off-target effects is often specific to particular derivatives and their unique structural features. Some sulfonamides, for instance, have been investigated for their effects on carbonic anhydrases, which are involved in pH regulation and other physiological processes.

There is currently no information available from scientific studies regarding the specific cellular and molecular pathways that may be modulated by this compound.

Structure Activity Relationship Sar and Structural Modifications of 2 Ethylbenzene 1 Sulfonamide

Influence of Substituents on the Aromatic Ring (e.g., position and nature of ethyl group, halogens, amino groups)

The substitution pattern on the benzene (B151609) ring is a key determinant of activity. The nature and position of substituents like alkyl groups, halogens, and amino groups can profoundly impact the molecule's interaction with its biological targets.

The position of the alkyl group, such as the ethyl group in 2-ethylbenzene-1-sulfonamide, influences biological activity. Studies on related 4-ethylbenzenesulfonamides have shown that the ethyl group can be accommodated within hydrophobic pockets of target enzymes. nih.govtandfonline.comtandfonline.comrsc.org For instance, in a series of carbonic anhydrase (CA) inhibitors, an ethyl group on an ester side chain was found to fit into a hydrophobic cage formed by amino acid residues Leu141, Leu198, and Ser135. rsc.org The position of the sulfonamide group itself is also crucial; para-substituted benzenesulfonamides often exhibit different, and sometimes more potent, activity profiles compared to their ortho- or meta-isomers. researchgate.netmdpi.com Research on 4-(2-Y-ethyl)benzenesulfonamide complexes, where Y is a chelating group, demonstrated that the linker length between the benzenesulfonamide (B165840) core and the ancillary moiety affects binding affinity, highlighting the importance of the ethyl spacer. snmjournals.org

Halogen atoms are frequently incorporated into benzenesulfonamide structures to modulate their electronic properties and binding affinity. The presence of halogens can enhance potency and selectivity. acs.org In a series of di-substituted benzenesulfonamides designed as CA inhibitors, a halogen (chloro or bromo) at the 2-position of the benzene ring was found to orient the ring within the enzyme's active site, thereby influencing affinity and selectivity. nih.gov Similarly, in quinoline-benzenesulfonamide hybrids, a 7-chloro-6-fluoro substitution pattern on the quinoline (B57606) ring resulted in the most active compound for inhibiting hCA II, while other halogen substitutions like 6-bromo or 5,7-dichloro were less effective. tandfonline.com However, the effect can be context-dependent, as another study showed that while a 4-chloro substituent maintained good activity, 4-iodo and 2-bromo substituents worsened the inhibitory profile. nih.gov

Amino groups are another critical substituent. A free para-amino group is often considered essential for the antibacterial activity of sulfa drugs. mdpi.com In the context of other targets, such as carbonic anhydrases, 4-amino-substituted benzenesulfonamides are known to be potent binders. The substituents at the para-position of the benzenesulfonamide ring, including amino and acetamido groups, are generally associated with favorable CA-inhibitory properties. mdpi.com

Table 1: Effect of Aromatic Ring Substituents on Benzenesulfonamide Activity

| Substituent Type | Position | Observed Effect on Activity | Example/Context | Reference |

|---|---|---|---|---|

| Ethyl Group | 4-position (linker) | Fits into hydrophobic pockets; linker length affects affinity. | Carbonic Anhydrase Inhibitors | rsc.orgsnmjournals.org |

| Halogen (Cl, F) | 7 and 6 positions (on quinoline moiety) | 7-chloro-6-fluoro substitution was optimal for hCA II inhibition. | Quinoline-Benzenesulfonamides | tandfonline.com |

| Halogen (Cl, Br) | 2-position | Orients the ring in the active site, affecting affinity and selectivity. | Di-substituted Benzenesulfonamide CA Inhibitors | nih.gov |

| Amino Group | 4-position | Associated with potent binding and good inhibitory properties. | Carbonic Anhydrase Inhibitors | mdpi.com |

Impact of Sulfonamide Nitrogen Substitutions

The primary sulfonamide group (-SO₂NH₂) is a cornerstone for the activity of many inhibitors, particularly those targeting metalloenzymes like carbonic anhydrase. This group acts as a crucial zinc-binding group (ZBG), anchoring the inhibitor to the Zn(II) ion in the enzyme's active site. mdpi.commdpi.comnih.gov

Substitution on the sulfonamide nitrogen (N¹) typically leads to a significant reduction or complete loss of this zinc-binding capability. For example, a secondary sulfonamide analog of a potent quinoline-based CA inhibitor was found to be inactive against hCA II, underscoring the necessity of the unsubstituted primary sulfonamide for this specific mechanism of action. tandfonline.com

However, N¹-substitution is not always detrimental and can be a strategic tool to modulate the inhibitor's properties. While potency against a specific target might decrease, selectivity between different enzyme isoforms can be enhanced. tandfonline.com Research has shown that the introduction of different groups on the sulfonamide moiety can fine-tune the inhibitor's interaction within the active site, exploiting differences between isoforms. tandfonline.com For instance, N-nitro aromatic sulfonamides have been identified as a novel chemotype that exhibits effective and selective inhibition of the tumor-associated hCA IX isoform. tandfonline.com Therefore, modifications at the sulfonamide nitrogen provide a pathway to develop isoform-selective inhibitors with potentially fewer side effects. rsc.org

Table 2: Influence of Sulfonamide Nitrogen (N¹) Substitution

| Substitution Type | General Effect on Zinc-Binding (e.g., for CAs) | Effect on Selectivity | Example | Reference |

|---|---|---|---|---|

| Primary (-SO₂NH₂) | Essential for zinc binding. | Often lacks isoform selectivity. | Parent benzenesulfonamide | tandfonline.commdpi.comnih.gov |

| Secondary (e.g., -SO₂NHR) | Activity is often abolished or significantly reduced. | Can modulate selectivity. | Secondary sulfonamide analog of quinoline CAI | tandfonline.com |

| N-Nitro substitution | Retains inhibitory action. | Can confer high selectivity for specific isoforms. | N-nitro aromatic sulfonamides selective for hCA IX | tandfonline.com |

Role of Ancillary Moieties in Pharmacological Profiles (e.g., heterocyclic rings, quinoline, isatin (B1672199), pyrrolone)

The conjugation of the benzenesulfonamide core with various ancillary moieties, particularly heterocyclic rings, is a widely used strategy in medicinal chemistry to develop compounds with diverse and potent pharmacological activities. rsc.org This molecular hybridization can enhance binding, improve selectivity, and introduce new biological functions.

Quinoline: The quinoline scaffold, when attached to a benzenesulfonamide, yields hybrids with a broad spectrum of activities, including potent anticancer, antimicrobial, and anti-HIV effects. mdpi.comnih.govnih.govresearchgate.netdntb.gov.ua The quinoline backbone itself is recognized as crucial for the biological activity of these conjugates. mdpi.com SAR studies have demonstrated that the substitution pattern on the quinoline ring system further refines the pharmacological profile of the hybrid molecule. tandfonline.comorientjchem.org

Isatin: Isatin-benzenesulfonamide hybrids have emerged as powerful agents, particularly as anticancer and carbonic anhydrase inhibitors. nih.govnih.govresearchgate.netnih.gov The isatin moiety is a versatile scaffold that allows for extensive structural modifications. researchgate.net SAR studies on these hybrids have revealed that substituents on the isatin ring (such as halogens or methyl groups) and the length of the linker connecting the two pharmacophores significantly impact the compound's activity and selectivity against different cancer cell lines and enzyme isoforms. nih.govacs.org

Pyrrolone and other Heterocycles: Pyrrolone-containing benzenesulfonamides have also been investigated as CA inhibitors, where modifications to the pyrrolone ring influence affinity. mdpi.com A wide array of other heterocyclic systems, including pyrazole (B372694), quinazolinone, and thiazolidinone, have been successfully hybridized with benzenesulfonamides. nih.govresearchgate.netacs.orgsemanticscholar.org These efforts have produced compounds with potent inhibitory activities against various enzymes, demonstrating that the choice of the heterocyclic partner is a critical factor in designing targeted therapeutic agents. tandfonline.comtandfonline.com

Table 3: Pharmacological Profiles of Benzenesulfonamide Hybrids with Ancillary Moieties

| Ancillary Moiety | Observed Pharmacological Activities | Key SAR Findings | Reference |

|---|---|---|---|

| Quinoline | Anticancer, Antimicrobial, Anti-HIV, Carbonic Anhydrase Inhibition | Substituents on the quinoline ring (e.g., halogens) modulate potency. | tandfonline.commdpi.comnih.gov |

| Isatin | Anticancer, Carbonic Anhydrase Inhibition | Substituents on the isatin ring and linker length are critical for activity and selectivity. | nih.govnih.govacs.org |

| Pyrrolone | Carbonic Anhydrase Inhibition | Modifications to the pyrrolone ring enhance affinity for CA isoforms. | mdpi.com |

| Quinazolinone | Carbonic Anhydrase Inhibition | Ethyl linker between sulfonamide and quinazolinone scaffold affects activity. | nih.govtandfonline.com |

Stereochemical Considerations in Biological Activity

The introduction of chirality into sulfonamide-based drugs can have profound effects on their biological activity, leading to stereoselective interactions with their targets. The spatial arrangement of atoms in a chiral molecule can dictate its binding affinity, efficacy, and pharmacokinetic properties. mdpi.comnih.govtandfonline.comresearchgate.net

Studies on chiral inhibitors have demonstrated that enantiomers can exhibit significantly different potencies. For example, the detailed binding mode of the R- and S-enantiomers of a sulfonamide phosphonate (B1237965) inhibitor with matrix metalloproteinase-8 (MMP-8) revealed the structural basis for the preferential inhibition by the R-enantiomer. drugbank.com

In another notable case, the enantiomers of MK-927, a potent chiral carbonic anhydrase inhibitor, showed distinct binding profiles. While there were no stereoselective differences in the drug's ability to cross the erythrocyte membrane, the binding to CA isoenzymes was stereoselective. The S-(+)-enantiomer bound more tightly to the high-affinity CA isoenzyme, whereas the R-(-)-enantiomer showed stronger binding to the low-affinity isoenzyme. nih.gov

The growing interest in this area is further highlighted by the development of synthetic strategies for the stereoselective preparation of molecules with sulfur stereogenic centers, which are often overlooked but are gaining recognition as important pharmacophores. springernature.com The ability to synthesize optically active sulfonamide derivatives, such as chiral Δ(1)-pyrroline sulfonamides, provides essential tools for developing more selective and effective therapeutic agents. rsc.org

Table 4: Examples of Stereoselectivity in Sulfonamide Derivatives

| Compound Class | Biological Target | Observed Stereoselective Effect | Reference |

|---|---|---|---|

| Sulfonamide Phosphonates | Matrix Metalloproteinase-8 (MMP-8) | The R-enantiomer showed preferential inhibition over the S-enantiomer. | drugbank.com |

| MK-927 | Carbonic Anhydrase (CA) Isoenzymes | S-(+)-enantiomer bound more strongly to high-affinity CA; R-(-)-enantiomer bound more strongly to low-affinity CA. | nih.gov |

| Chiral Pyrazolo[4,3-e] mdpi.comnih.govmdpi.comtriazine Sulfonamides | Mushroom Tyrosinase & Jack Bean Urease | Enantiomers exhibited significant and varying inhibitory activity. | tandfonline.commdpi.com |

Computational Chemistry and Molecular Modeling of 2 Ethylbenzene 1 Sulfonamide

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. smolecule.comnih.govnih.gov This technique is instrumental in drug discovery for predicting how a small molecule like 2-ethylbenzene-1-sulfonamide might interact with a biological target, such as an enzyme or receptor.

For instance, molecular docking studies of benzenesulfonamide (B165840) derivatives with carbonic anhydrase (CA) isozymes, a common target for sulfonamides, have been performed. nih.gov These studies reveal that the sulfonamide moiety typically coordinates to the zinc ion in the active site. nih.gov The binding affinity is influenced by the substituents on the benzene (B151609) ring. For example, the binding of benzenesulfonamide to CA I and CA II has been determined experimentally, providing a reference for computational predictions. nih.gov

Table 1: Illustrative Binding Affinities of Benzenesulfonamide with Carbonic Anhydrase Isozymes This data is for the parent compound, benzenesulfonamide, and serves as an example of typical binding affinities for this class of compounds.

| Target Protein | Binding Affinity (ΔG°, kcal/mol) | Association Constant (Ka, M⁻¹) |

| Carbonic Anhydrase I | -7.6 | 3.8 x 10⁵ |

| Carbonic Anhydrase II | -8.5 | 1.7 x 10⁶ |

| Source: Adapted from Structural Analysis of Charge Discrimination in the Binding of Inhibitors to Human Carbonic Anhydrases I and II. nih.gov |

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between a ligand and a protein. These interactions are crucial for the stability of the complex and include hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov

In the case of sulfonamides binding to carbonic anhydrase, the ionized sulfonamide NH⁻ group typically donates a hydrogen bond to the side chain of a threonine residue (Thr199), and one of the sulfonamide oxygen atoms accepts a hydrogen bond from the backbone NH group of the same residue. nih.govnih.gov The aromatic ring and its substituents, such as the ethyl group in this compound, would be expected to form van der Waals and hydrophobic interactions with nonpolar residues in the active site cleft. nih.gov

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netnih.gov It is a powerful tool for predicting a wide range of molecular properties, including conformational preferences and reactivity.

Conformational analysis using DFT can determine the most stable three-dimensional arrangement of a molecule by calculating the energies of different conformers. mdpi.com For a molecule like this compound, this would involve studying the rotation around the C-S and C-C bonds to identify the lowest energy conformations.

DFT calculations can provide detailed information about the electronic properties of a molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). researchgate.net These properties are key to understanding a molecule's reactivity. The molecular electrostatic potential (MESP), for example, can be calculated to identify the electron-rich and electron-poor regions of the molecule, which are susceptible to electrophilic and nucleophilic attack, respectively. nih.gov

The acidic nature of the hydrogen atom on the nitrogen in the sulfonamide group is a well-known characteristic, and DFT can be used to quantify this acidity. doubtnut.com The strong electron-withdrawing nature of the sulfonyl group stabilizes the negative charge that forms upon deprotonation, making this hydrogen acidic. doubtnut.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govijaar.orgnih.gov QSAR models are developed by correlating molecular descriptors (numerical representations of chemical structure) with experimentally measured biological activity.

A typical QSAR model takes the form of a mathematical equation: Activity = f(molecular descriptors)

While no specific QSAR models for this compound are reported, the general methodology can be described. For a series of sulfonamide derivatives, various molecular descriptors would be calculated, such as:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Related to the 3D structure of the molecule.

Electronic descriptors: Such as partial charges and orbital energies derived from quantum chemical calculations.

Hydrophobic descriptors: Like the logarithm of the partition coefficient (logP).

These descriptors would then be correlated with a measure of biological activity (e.g., IC₅₀ values for enzyme inhibition) using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). analis.com.my A validated QSAR model can then be used to predict the activity of new, untested compounds and to guide the design of more potent molecules. For example, a QSAR study on a series of sulfa drugs targeting dihydropteroate (B1496061) synthetase used comparative molecular field analysis (CoMFA) to develop a 3D-QSAR model with good predictive power. nih.gov

Development of Predictive Models for Biological Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is fundamental to estimating the biological activity of a compound. QSAR models are mathematical relationships that correlate a molecule's structural or physicochemical properties with its biological effects, such as enzyme inhibition or toxicity. acs.org For the sulfonamide class, QSAR models have been successfully developed to predict a wide range of activities, including antimicrobial, anticancer, and anti-inflammatory effects. nih.gov

The development of a predictive model for this compound would involve several key steps:

Data Set Compilation: A collection of structurally related sulfonamides with experimentally measured biological activity against a specific target (e.g., an enzyme like carbonic anhydrase) would be assembled.

Descriptor Calculation: For each molecule in the set, a wide array of molecular descriptors would be calculated.

Model Generation: Using statistical methods, a regression model is built to find the best correlation between the calculated descriptors and the observed biological activity.

Validation: The model's predictive power is rigorously tested using both internal validation techniques and external sets of compounds not used in the model's creation. researchgate.net

Such models are crucial for identifying new lead compounds and optimizing their activity. nih.gov

Identification of Key Structural Descriptors

The predictive power of any QSAR model hinges on the selection of relevant molecular descriptors. These descriptors are numerical values that quantify different aspects of a molecule's structure and properties. For a compound like this compound, these can be grouped into several categories:

Physicochemical Properties: These describe the bulk properties of the molecule. Key examples include the logarithm of the octanol-water partition coefficient (LogP), which measures lipophilicity, and the Topological Polar Surface Area (TPSA), which relates to a molecule's ability to cross cell membranes.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about atom connectivity and branching.

Quantum-Chemical Descriptors: Derived from quantum mechanics calculations, these descriptors provide insight into the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are critical for understanding chemical reactivity.

The table below lists some of the key predicted structural and physicochemical descriptors for this compound, sourced from computational models like those used by the U.S. Environmental Protection Agency (EPA). d-nb.infofairsharing.org

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Drug-likeness Assessment

In silico ADMET prediction is a critical step in early-stage drug discovery and chemical safety assessment, helping to identify compounds that may have poor pharmacokinetic profiles or potential toxicity issues. optibrium.com These predictions are generated using computational models trained on large datasets of experimental results. researchgate.net

Drug-likeness Assessment: Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely candidate for an oral drug. This is often assessed using rules of thumb derived from analyzing the properties of known drugs. The most famous of these is Lipinski's Rule of Five, which states that poor absorption or permeation is more likely when a compound violates more than one of the following rules:

Molecular weight ≤ 500 g/mol

LogP ≤ 5

Hydrogen bond donors ≤ 5

Hydrogen bond acceptors ≤ 10

The table below summarizes the drug-likeness profile for this compound.

Based on these predictions, this compound fully adheres to Lipinski's Rule of Five, suggesting it has physicochemical properties consistent with a potentially orally bioavailable drug.

ADMET Predictions: Beyond general drug-likeness, specific ADMET properties can be predicted using various QSAR models, such as the OPERA models utilized by the EPA. researchgate.netd-nb.info These predictions provide a more granular view of the compound's likely fate in the body.

The in silico analysis predicts that this compound has favorable absorption characteristics and is unlikely to be a substrate for major drug-metabolizing enzymes like CYP2D6 and CYP3A4. Its predicted low permeability across the blood-brain barrier suggests a lower likelihood of central nervous system effects. The predicted acute toxicity falls into a moderate range. acs.org

Toxicological Profiles and Environmental Fate of 2 Ethylbenzene 1 Sulfonamide

In Vitro and In Vivo Toxicity Assessments for Sulfonamide Class and Related Compounds

The toxicological assessment of the sulfonamide class of compounds, to which 2-ethylbenzene-1-sulfonamide belongs, has been the subject of numerous studies. These investigations typically focus on cytotoxicity at the cellular level and systemic effects in whole organisms.

In vitro cytotoxicity assays are fundamental in toxicology for screening the potential of chemical compounds to cause cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. For the sulfonamide class, a variety of derivatives have been evaluated for their cytotoxic effects, often in the context of anticancer research.

While no specific MTT assay data for this compound was found, studies on other sulfonamide derivatives demonstrate a range of cytotoxic activities against various human cancer cell lines. For instance, research on novel synthesized sulfonamides has shown significant cytotoxic effects against breast cancer (MCF-7, MDA-MB-468), cervical cancer (HeLa), and lung cancer (A549) cell lines. The cytotoxic potential is often quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a substance needed to inhibit a biological process by half.

The results from these studies indicate that the cytotoxic efficacy of sulfonamides is highly dependent on the specific chemical structure and the substituents on the benzene (B151609) sulfonamide core. For example, certain substitutions can enhance the cytotoxic activity against specific cancer cell lines, with IC₅₀ values reported in the micromolar range.

Table 1: Examples of Cytotoxicity Data for Various Sulfonamide Derivatives This table presents findings for related sulfonamide compounds, as specific data for this compound is not available in the reviewed literature.

| Compound Type | Cell Line | Assay | Finding |